molecular formula C13H11N3O2 B2729460 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 899990-20-6

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile

Cat. No.: B2729460
CAS No.: 899990-20-6
M. Wt: 241.25
InChI Key: BZWGXYGQQZINHJ-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a heterocyclic compound featuring a pyridazinone core substituted at the 3-position with a 2-methoxyphenyl group and at the 1-position with an acetonitrile moiety. Its molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol (calculated). The pyridazinone ring (C₄H₃N₂O) contributes to its planar, conjugated structure, while the 2-methoxyphenyl group introduces steric and electronic effects. The acetonitrile substituent provides a nitrile functional group, which may enhance electrophilicity or participate in hydrogen-bonding interactions. Although direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest sodium hydride-mediated coupling reactions in polar aprotic solvents like dimethylformamide (DMF) could be applicable .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-10(12)11-6-7-13(17)16(15-11)9-8-14/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWGXYGQQZINHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with cyanoacetic acid to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile exhibit significant anticonvulsant properties. A study demonstrated that derivatives of pyridazine compounds could effectively inhibit seizures in animal models, suggesting that the methoxyphenyl group may enhance anticonvulsant activity through specific molecular interactions .

Antitumor Activity

Recent investigations into the antitumor potential of pyridazine derivatives have shown promising results against various cancer cell lines. For instance, thiazole-pyridine hybrids derived from similar structures exhibited potent anti-breast cancer efficacy, outperforming standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies have shown that certain pyridazine derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antimicrobial efficacy .

Case Study 1: Anticonvulsant Activity

A series of pyridazine derivatives were synthesized and screened for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Among these, a derivative structurally related to this compound showed a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a novel therapeutic agent .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines such as MCF-7 and HepG2 demonstrated that compounds derived from similar structures exhibited IC50 values indicating strong cytotoxicity. The study concluded that modifications on the methoxyphenyl group could enhance the antitumor activity by improving drug-cell interactions .

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrile and pyridazinone groups may participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Table 1: Impact of Phenyl Ring Substitutions

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-methoxyphenyl C₁₃H₁₁N₃O₂ 241.25 N/A Nitrile group, pyridazinone core
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-fluoro-2-methoxyphenyl C₁₄H₁₂FN₂O₅ 328.75 1219551-00-4 Fluorine enhances electronegativity; carboxylic acid improves solubility
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-fluorophenyl C₁₂H₉FN₂O₃ 248.22 853318-09-9 Para-fluorine increases metabolic stability
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-chlorophenyl C₁₂H₉ClN₂O₃ 266.67 135111-51-2 Chlorine improves lipophilicity
2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 3,4-dimethoxyphenyl C₁₇H₁₅N₅O₂ 321.34 1170459-36-5 Methoxy groups enhance solubility via hydrogen bonding

Key Observations :

  • Halogen Substitutions : Fluorine (F) and chlorine (Cl) at the para position of the phenyl ring improve metabolic stability and lipophilicity, respectively .

Functional Group Modifications

Table 2: Functional Group Comparisons

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Biological Relevance
Target Compound Acetonitrile (-CN) C₁₃H₁₁N₃O₂ 241.25 N/A Electrophilic nitrile group
2-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Acetamide-sulfonamide C₂₁H₂₂N₄O₅S 442.49 1251709-41-7 Sulfonamide enhances solubility and bioactivity
2-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid Carboxylic acid (-COOH) C₁₃H₁₂N₂O₄ 260.25 (calculated) N/A Acidic group improves aqueous solubility

Key Observations :

  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound may confer greater chemical reactivity compared to carboxylic acid derivatives, which are more polar and likely to form salts .

Research Tools and Analytical Data

  • Structural Analysis : Programs like SHELXL, SHELXT, and WinGX (–5) are critical for resolving crystal structures and comparing conformational flexibility among analogs .
  • Purity : EN300 standard reports (–12) confirm ≥95% purity for most analogs, ensuring reliable structure-activity relationship studies .

Biological Activity

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N4O2
  • Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization to yield the pyridazinone core.
  • Acetonitrile Addition : Finally, acetonitrile is introduced to complete the synthesis of the target compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including:

  • HT29 (Colorectal Cancer)
  • A431 (Skin Cancer)

The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

The proposed mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which may disrupt critical cellular processes .

Study 1: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound induces apoptosis in treated cells .

Cell LineIC50 (µM)Mechanism
HT2915Apoptosis induction
A43112Cell cycle arrest
K56220Mitochondrial dysfunction

Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL .

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus16Moderate
Escherichia coli32Weak
Pseudomonas aeruginosa8Strong

Q & A

Q. What are the key synthetic routes for 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including cyclization of pyridazine precursors and functional group modifications. For example, pyridazine ring formation may require refluxing in polar aprotic solvents (e.g., DMF) with catalysts like piperidine. Subsequent acetonitrile introduction can be achieved via nucleophilic substitution or coupling reactions. Optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (ethanol or dichloromethane for stability), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring conformation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the presence of the methoxyphenyl and dihydropyridazinone moieties influence the compound's physicochemical properties?

The methoxyphenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the dihydropyridazinone ring contributes to hydrogen-bonding capacity, affecting solubility in polar solvents. Stability studies under varying pH (2–12) and thermal analyses (TGA/DSC) reveal decomposition thresholds (~150°C), guiding storage conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in bioactivity studies involving this compound and its analogs?

Cross-study validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) can clarify discrepancies. For instance, if a compound shows high in vitro activity but low in vivo efficacy, pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) may identify bioavailability issues. Statistical meta-analysis of SAR data across analogs helps distinguish structural determinants of activity .

Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific biological targets?

Use molecular docking simulations (AutoDock Vina) to predict binding affinities for enzymes like kinases or phosphodiesterases. Validate via competitive inhibition assays (IC₅₀ determination) and cellular thermal shift assays (CETSA) to confirm target engagement. Knockout models (CRISPR/Cas9) or RNAi can further validate target specificity .

Q. What methodological approaches are suitable for assessing the environmental stability and degradation pathways of this compound?

Follow OECD guidelines for hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/B exposure). Use LC-MS/MS to identify degradation products (e.g., nitrile hydrolysis to carboxylic acids). Ecotoxicity assays (Daphnia magna LC₅₀) and bioaccumulation studies (logKow) inform risk assessments .

Q. How do structural modifications at the pyridazinone ring or acetonitrile group affect the compound's pharmacological profile and selectivity?

Substituting the pyridazinone oxygen with sulfur increases metabolic stability but may reduce target affinity. Replacing acetonitrile with esters or amides alters polarity, impacting blood-brain barrier penetration. Comparative SAR studies using IC₅₀ values and selectivity indices (e.g., kinase panel screening) quantify these effects .

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